

# An In-Depth Technical Guide to 1,8-Cyclotetradecanedione

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,8-Cyclotetradecanedione

Cat. No.: B15474670

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This technical guide provides a comprehensive overview of **1,8-Cyclotetradecanedione**, a macrocyclic diketone. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and characterization.

## Chemical Formula and Structure

**1,8-Cyclotetradecanedione** is a cyclic organic compound with a 14-membered ring containing two ketone functional groups at the 1 and 8 positions.

- Chemical Formula: C<sub>14</sub>H<sub>24</sub>O<sub>2</sub>
- Molecular Weight: 224.34 g/mol
- IUPAC Name: Cyclotetradecane-1,8-dione

2D Structure:

3D Representation (Predicted):

Due to the flexibility of the 14-membered ring, **1,8-Cyclotetradecanedione** can exist in various conformations. The lowest energy conformation would seek to minimize steric strain and transannular interactions.

## Physicochemical and Spectroscopic Data

While specific experimental data for **1,8-Cyclotetradecanedione** is not readily available in the literature, its properties can be predicted based on the analysis of similar macrocyclic ketones.

[1]

Table 1: Predicted Physicochemical and Spectroscopic Data

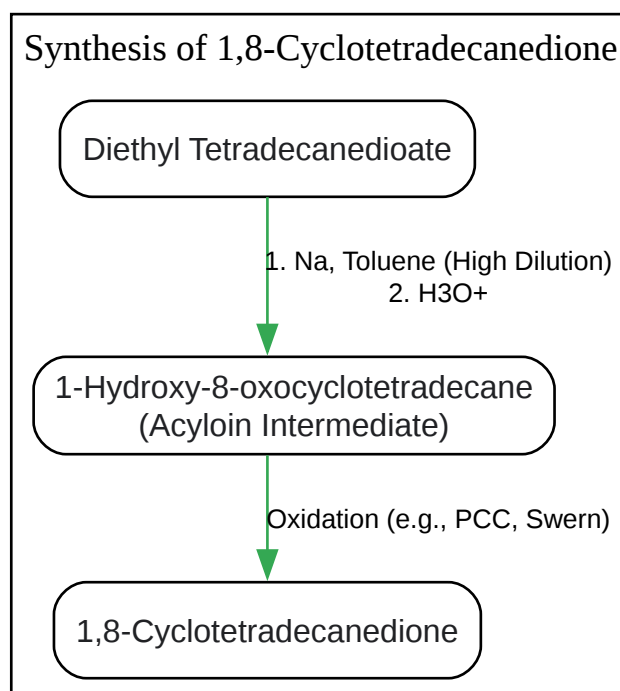
| Property                                 | Predicted Value / Range   |
|--|---|
| Physical State                           | Likely a white to off-white crystalline solid at room temperature.  |
| Melting Point                            | Expected to be in the range of 50-100 °C, typical for macrocyclic ketones of this size.                                   |
| Boiling Point                            | High, likely >300 °C at atmospheric pressure, with decomposition.   |
| Solubility                               | Soluble in a wide range of organic solvents (e.g., chloroform, dichloromethane, ethyl acetate); insoluble in water.       |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Carbonyl (C=O): 205-220 ppm; Aliphatic (CH <sub>2</sub> ): 20-40 ppm.[2]  |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | Protons α to carbonyl: 2.2-2.6 ppm (triplet); Other methylene protons: 1.2-1.8 ppm (multiplet).[3]                        |
| IR Spectroscopy (KBr)                    | Strong C=O stretching vibration between 1700-1725 cm <sup>-1</sup> . [2][3]   |
| Mass Spectrometry                        | Molecular ion peak (M <sup>+</sup> ) at m/z = 224. Characteristic fragmentation patterns involving alpha-cleavage. [2][3] |

## Synthesis of 1,8-Cyclotetradecanedione

The synthesis of macrocyclic compounds like **1,8-Cyclotetradecanedione** presents a challenge due to the entropic unfavorability of ring closure, which often competes with intermolecular polymerization.[4] A common and effective method for the synthesis of large-ring ketones from dicarboxylic acid esters is the Acyloin condensation.[5][6][7] This intramolecular reductive coupling of a diester is performed in the presence of molten sodium in an aprotic solvent under high dilution conditions to favor cyclization.

#### Proposed Synthetic Pathway:

The logical precursor for the synthesis of **1,8-Cyclotetradecanedione** via Acyloin condensation is a 1,14-dicarboxylic acid ester, such as diethyl tetradecanedioate. The Acyloin condensation would yield the  $\alpha$ -hydroxyketone (an acyloin), which can then be oxidized to the desired 1,8-diketone.



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Caption: Synthetic pathway to **1,8-Cyclotetradecanedione**.

This protocol is a representative procedure for the synthesis of a macrocyclic acyloin from a long-chain diester.[6][7][8]

#### Materials:

- Diethyl tetradecanedioate
- Sodium metal
- Anhydrous toluene
- Trimethylchlorosilane (TMSCl)
- Methanol
- Hydrochloric acid
- Diethyl ether
- Magnesium sulfate

#### Procedure:

- Preparation: A three-necked flask equipped with a high-speed stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous toluene and sodium metal. The apparatus is flushed with dry nitrogen.
- Sodium Dispersion: The toluene is heated to reflux, and the stirrer is started at high speed to create a fine dispersion of molten sodium.
- Diester Addition: A solution of diethyl tetradecanedioate and trimethylchlorosilane in anhydrous toluene is added dropwise to the sodium dispersion over several hours. The high dilution conditions are crucial to favor intramolecular cyclization.
- Reaction: The reaction mixture is refluxed with vigorous stirring for an additional 12-24 hours.
- Quenching: After cooling to room temperature, excess sodium is destroyed by the slow addition of methanol.
- Hydrolysis: The mixture is then poured into a mixture of ice and hydrochloric acid to hydrolyze the silyl enol ether intermediate.

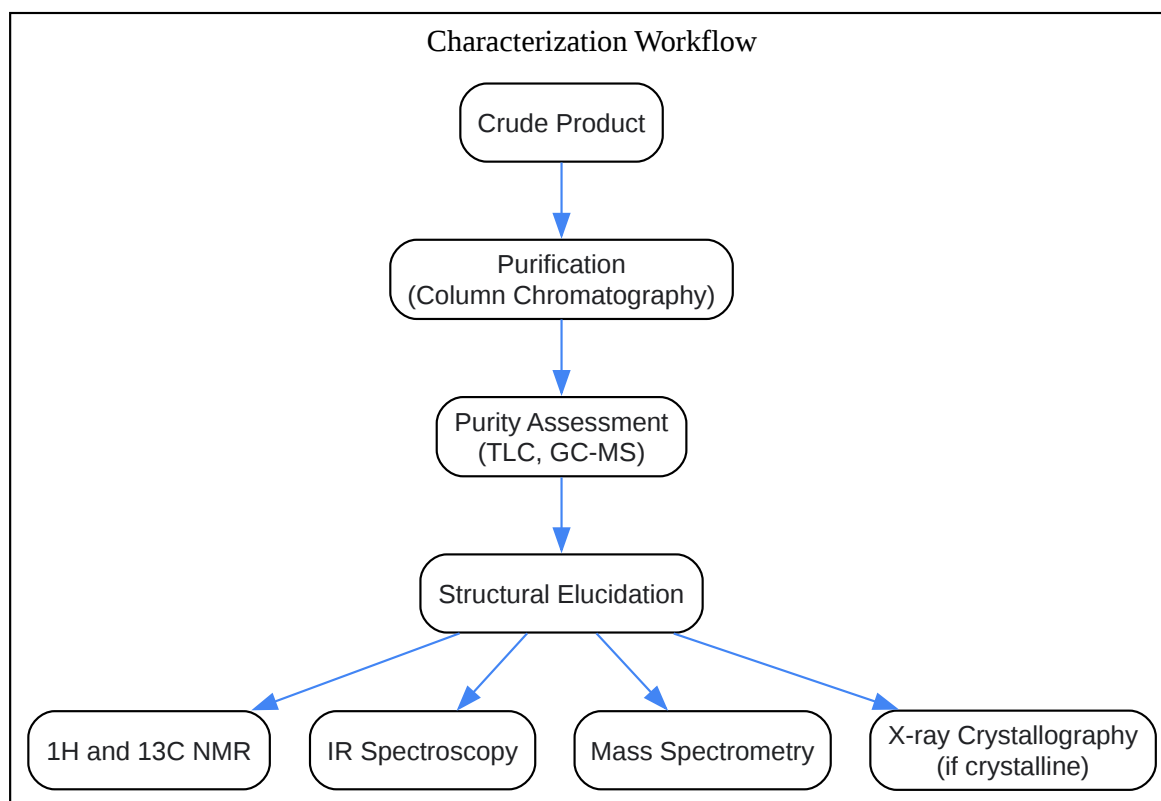
- Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude acyloin is purified by column chromatography or distillation under high vacuum.

Oxidation of the Acyloin:

The resulting  $\alpha$ -hydroxyketone can be oxidized to **1,8-Cyclotetradecanedione** using standard oxidation methods such as Pyridinium chlorochromate (PCC) or Swern oxidation.

## Characterization Workflow

A logical workflow for the characterization of the synthesized **1,8-Cyclotetradecanedione** is essential to confirm its structure and purity.



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Caption: Workflow for the characterization of **1,8-Cyclotetradecanedione**.

Single-crystal X-ray diffraction would provide unambiguous proof of the structure and conformation of **1,8-Cyclotetradecanedione** if a suitable crystal can be obtained.[9]

## Potential Applications in Drug Development

Macrocyclic compounds are of significant interest in drug discovery due to their unique combination of conformational flexibility and pre-organization, which can lead to high binding affinity and selectivity for biological targets. While there is no specific biological activity reported for **1,8-Cyclotetradecanedione**, its structural motif is a valuable scaffold for the synthesis of more complex molecules.

Macrocyclic diketones can serve as precursors to a variety of other functional groups and ring systems. The carbonyl groups can be functionalized to introduce diversity, and the macrocyclic ring can act as a template to control the spatial orientation of these functional groups. The biological activities of other cyclic peptides suggest potential for antimicrobial or anti-tumor properties.[10] Derivatives of other cyclic compounds have also shown anti-inflammatory and anti-angiogenic activity.[11]

The development of efficient synthetic routes to macrocycles like **1,8-Cyclotetradecanedione** is a key area of research for building libraries of diverse compounds for high-throughput screening in drug discovery programs.[4]

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